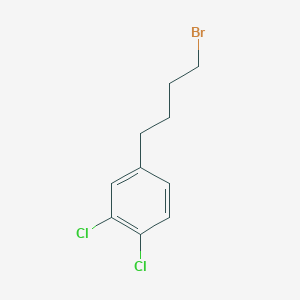

4-(4-Bromobutyl)-1,2-dichlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromobutyl)-1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrCl2/c11-6-2-1-3-8-4-5-9(12)10(13)7-8/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWUHPGFXJHKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCCBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Bromobutyl 1,2 Dichlorobenzene and Analogous Structures

Strategies for Constructing the Dichlorobenzene Moiety

The formation of the 1,2-dichlorobenzene (B45396) core is a critical first step in the synthesis of the target molecule. Two primary strategies, regioselective chlorination of benzene (B151609) precursors and the application of Sandmeyer-type reactions, are commonly employed.

Regioselective Chlorination of Benzene Precursors

The direct chlorination of benzene in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is a fundamental method for producing chlorobenzenes. orgchemres.orgresearchgate.net This electrophilic aromatic substitution reaction, however, typically yields a mixture of isomers, including monochlorobenzene, and ortho-, meta-, and para-dichlorobenzenes. youtube.com Achieving high regioselectivity for the desired 1,2-dichloro isomer is a significant challenge due to the ortho-, para-directing nature of the first chlorine substituent. youtube.com

To enhance the yield of the ortho-isomer, specific catalysts and reaction conditions can be employed. The use of a mixed catalyst system, for instance, containing aluminum chloride and stannic chloride or titanium tetrachloride, has been shown to influence the isomer ratio. google.com The reaction temperature and the ratio of benzene to chlorine are also crucial parameters that can be adjusted to optimize the formation of dichlorobenzenes. orgchemres.org

| Catalyst System | Key Advantages | Typical Products |

| FeCl₃ or AlCl₃ | Readily available and cost-effective | Mixture of mono- and dichlorobenzene isomers |

| AlCl₃/SnCl₄ or AlCl₃/TiCl₄ | Can improve para to ortho isomer ratios | Mixture of dichlorobenzene isomers with altered ratios |

Application of Sandmeyer-Type Reactions for Dichlorobenzene Synthesis

The Sandmeyer reaction provides a more controlled and regioselective route to substituted aromatic compounds, including dichlorobenzenes. researchgate.netwikipedia.orglscollege.ac.in This reaction involves the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed substitution of the diazonium group with a halogen. nih.govorganic-chemistry.orgscribd.com

To synthesize 1,2-dichlorobenzene via this method, 2-chloroaniline would be the logical starting material. The synthesis proceeds in two main steps:

Diazotization: 2-chloroaniline is treated with a cold solution of sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), to form the corresponding diazonium salt, 2-chlorobenzenediazonium chloride. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. scribd.com

Sandmeyer Reaction: The freshly prepared diazonium salt is then added to a solution of copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chlorine atom, yielding 1,2-dichlorobenzene. lscollege.ac.inscribd.com

The Sandmeyer reaction is a versatile tool that allows for the synthesis of various aryl halides with high regioselectivity, which is often difficult to achieve through direct halogenation. researchgate.netias.ac.inorganic-chemistry.org

| Starting Material | Reagents | Product |

| 2-Chloroaniline | 1. NaNO₂, HCl (0-5 °C) 2. CuCl | 1,2-Dichlorobenzene |

Introduction of the Bromobutyl Side Chain

Once the 1,2-dichlorobenzene moiety is obtained, the next critical step is the introduction of the four-carbon side chain terminating in a bromine atom. Several synthetic strategies can be employed for this transformation.

Alkylation Reactions of Dichlorobenzenes with Bromobutylating Agents

Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. youtube.comyoutube.comkhanacademy.org In the context of synthesizing 4-(4-bromobutyl)-1,2-dichlorobenzene, this would involve the reaction of 1,2-dichlorobenzene with a suitable four-carbon electrophile, such as 1,4-dibromobutane or 4-bromobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. mt.com

However, Friedel-Crafts alkylation on deactivated rings, such as dichlorobenzene, can be challenging due to the electron-withdrawing nature of the chlorine atoms, which reduces the nucleophilicity of the aromatic ring. ksu.edu.sa Furthermore, Friedel-Crafts alkylations are prone to carbocation rearrangements and polyalkylation, which can lead to a mixture of products. mt.com

A more controlled approach is the Friedel-Crafts acylation, which involves the reaction of the aromatic ring with an acyl halide or anhydride. sigmaaldrich.comorganic-chemistry.orgchemistrysteps.com For instance, 1,2-dichlorobenzene can be acylated with succinic anhydride to introduce a four-carbon chain. The resulting keto acid can then be reduced, for example, via a Clemmensen or Wolff-Kishner reduction, to yield the alkyl side chain. The terminal carboxylic acid would then need to be converted to a bromide. This multi-step process, while longer, can offer better control over the final product. organic-chemistry.org

Grignard Reagent-Mediated Coupling with Halogenated Side Chains

Grignard reagents offer a powerful method for forming carbon-carbon bonds. researchgate.netrsc.orgchemrxiv.org The synthesis of this compound via a Grignard-mediated coupling could theoretically proceed through two main pathways:

Formation of a dichlorophenyl Grignard reagent: This would involve the reaction of a brominated 1,2-dichlorobenzene (e.g., 4-bromo-1,2-dichlorobenzene) with magnesium metal to form the corresponding Grignard reagent. This organometallic species could then be reacted with a suitable four-carbon electrophile containing a protected hydroxyl group, which can later be converted to a bromide. The selective formation of a Grignard reagent from a dihaloarene can be influenced by the differing reactivity of the halogens. nih.gov

Reaction with a bromobutyl Grignard reagent: Alternatively, a Grignard reagent could be prepared from 1,4-dibromobutane. However, the selective formation of a mono-Grignard reagent from a dihaloalkane can be challenging. This Grignard reagent would then be coupled with a suitable dichlorobenzene derivative.

Transition metal catalysts, such as those based on nickel or palladium, are often employed in cross-coupling reactions involving Grignard reagents and aryl halides to improve efficiency and selectivity. thieme-connect.de

Nucleophilic Substitution Approaches for Attaching Bromobutoxy Groups

While the target molecule has a bromobutyl group directly attached to the benzene ring, it is worth noting the synthesis of analogous structures where the butyl chain is linked via an oxygen atom (a bromobutoxy group). This is achieved through nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.comrsc.orglibretexts.org

In a typical S_NAr reaction, a dichlorobenzene derivative with a suitable leaving group (other than the chloro substituents) would be reacted with a nucleophile like 4-bromobutanol in the presence of a strong base. However, nucleophilic aromatic substitution on unactivated aryl halides like dichlorobenzene is generally difficult and requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the reaction. researchgate.netnih.gov Therefore, this method is more applicable to the synthesis of analogs with an ether linkage rather than a direct carbon-carbon bond.

Multi-Component and Tandem Synthetic Routes

Multi-component and tandem (or domino) reactions offer significant advantages in terms of efficiency and sustainability by combining several synthetic steps into a single operation, thereby reducing waste and saving time.

A common and versatile approach to the synthesis of this compound involves the stepwise functionalization of a pre-existing 1,2-dichlorobenzene core. This typically begins with the introduction of a four-carbon side chain, which is subsequently modified to incorporate the terminal bromine atom.

A plausible and widely applicable method is the Friedel-Crafts acylation of 1,2-dichlorobenzene. organic-chemistry.orgscience-revision.co.uk In this electrophilic aromatic substitution reaction, an acyl group is introduced onto the aromatic ring. For the synthesis of the target molecule, succinic anhydride can be used as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). stackexchange.comvedantu.com The reaction initially forms 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.

The subsequent step involves the reduction of the ketone functionality to a methylene (B1212753) group. The Clemmensen reduction , which employs a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl), is particularly effective for the reduction of aryl-alkyl ketones. chem-station.comlibretexts.orgwikipedia.orgunacademy.comannamalaiuniversity.ac.in This reaction converts 4-(3,4-dichlorophenyl)-4-oxobutanoic acid to 4-(3,4-dichlorophenyl)butanoic acid.

Finally, the carboxylic acid group is converted to a bromo group. A common method for this transformation is the Hunsdiecker reaction or a variation thereof. Alternatively, the carboxylic acid can be reduced to the corresponding alcohol, for example using borane (BH₃) or lithium aluminum hydride (LiAlH₄), followed by bromination using a reagent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). byjus.com Another effective method is the Hell-Volhard-Zelinskii reaction , which can achieve α-bromination of carboxylic acids, though for terminal bromination of the alkyl chain, conversion to the alcohol followed by bromination is more direct. pressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.com

A summary of a potential stepwise synthesis is presented in the table below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | 1,2-Dichlorobenzene, Succinic anhydride, AlCl₃ | 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid |

| 2 | Clemmensen Reduction | Zn(Hg), HCl (conc.) | 4-(3,4-Dichlorophenyl)butanoic acid |

| 3 | Reduction of Carboxylic Acid | 1. LiAlH₄, THF; 2. H₂O | 4-(3,4-Dichlorophenyl)butan-1-ol |

| 4 | Bromination | PBr₃, Pyridine | This compound |

While the stepwise functionalization of an existing aromatic ring is a common approach, the construction of the substituted benzene ring itself through cycloaddition reactions represents a more convergent and potentially more efficient strategy. study.com Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the formation of cyclic compounds. byjus.comlibretexts.org

The synthesis of polysubstituted benzenes can be achieved through various cycloaddition methodologies, including [4+2] and [2+2+2] cycloadditions. For instance, a substituted diene and a dienophile could be strategically chosen to construct the 1,2-dichlorinated and 4-alkylated benzene ring in a single step, although achieving the specific substitution pattern of the target molecule can be challenging.

Recent advancements in cycloaddition chemistry have expanded the scope of these reactions to include higher-order cycloadditions, which allow for the construction of complex polycyclic aromatic compounds. acs.orgias.ac.inorganic-chemistry.org While a direct application to the synthesis of this compound via a one-pot cycloaddition is not straightforward, these advanced methods highlight the potential for developing novel synthetic routes to highly substituted aromatic compounds.

The following table provides a conceptual overview of how cycloaddition could be applied:

| Cycloaddition Type | Reactant 1 (Example) | Reactant 2 (Example) | Potential Product Core |

| [4+2] Diels-Alder | A 1,2-dichlorinated diene | An alkene with a 4-bromobutyl precursor | Dichlorinated cyclohexene derivative (precursor to the aromatic ring) |

| [2+2+2] Cyclotrimerization | Two equivalents of a simple alkyne | An alkyne with a dichlorovinyl group and a 4-bromobutyl precursor | This compound |

Mechanochemical Approaches in the Synthesis of Halogenated Aryl-Alkyl Compounds

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a green and sustainable alternative to traditional solvent-based synthesis. colab.wscolab.ws Ball milling is a common mechanochemical technique that can facilitate reactions in the solid state, often with reduced reaction times and improved yields. nih.govbeilstein-journals.org

The synthesis of halogenated aryl-alkyl compounds can be achieved through mechanochemical methods. For instance, mechanochemical halogenation of aromatic C-H bonds using N-halosuccinimides as the halogen source has been demonstrated. nih.govbeilstein-journals.org This approach could potentially be applied to the direct halogenation of an alkyl-substituted dichlorobenzene.

Furthermore, mechanochemical cross-coupling reactions, such as Suzuki or Negishi couplings, could be employed to construct the target molecule from appropriate precursors. For example, a dichlorinated aryl halide could be coupled with an organometallic reagent containing the 4-bromobutyl chain under mechanochemical conditions. Recent studies have shown the feasibility of mechanochemical Sandmeyer reactions for the synthesis of aryl halides, offering a sustainable pathway. acs.org

The table below illustrates potential mechanochemical synthetic steps:

| Reaction Type | Substrate 1 | Substrate 2 | Mechanochemical Conditions | Product |

| C-H Halogenation | 1,2-Dichloro-4-butylbenzene | N-Bromosuccinimide (NBS) | Ball milling, with or without a catalyst | This compound |

| Cross-Coupling | 1-Bromo-3,4-dichlorobenzene | (4-Bromobutyl)zinc chloride | Ball milling, Pd catalyst | This compound |

Optimization of Reaction Conditions and Yield Enhancement for Targeted Synthesis

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize the yield of the desired product while minimizing side reactions.

For the Friedel-Crafts acylation step, key parameters to optimize include the choice of Lewis acid catalyst, the solvent, the reaction temperature, and the stoichiometry of the reactants. While AlCl₃ is a common catalyst, other Lewis acids such as FeCl₃ or solid acid catalysts can also be effective and may offer advantages in terms of handling and environmental impact. rsc.orgresearchgate.net The use of greener solvents or even solvent-free conditions can also enhance the sustainability of the process. organic-chemistry.org

In the case of Grignard reactions for aryl-alkyl coupling, the choice of catalyst is crucial for achieving high yields and selectivity. Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium- or nickel-based systems. nih.govnih.govnii.ac.jporganic-chemistry.org Optimization of reaction parameters such as the nature of the Grignard reagent, the solvent, temperature, and the presence of additives can significantly improve the outcome of the coupling reaction. researchgate.net

The following table summarizes key optimization parameters for relevant reaction types:

| Reaction Type | Key Parameters for Optimization | Potential Improvements |

| Friedel-Crafts Acylation | Catalyst (e.g., AlCl₃, FeCl₃, solid acids), Solvent, Temperature, Reactant ratio | Higher yields, improved regioselectivity, easier work-up, reduced waste |

| Clemmensen Reduction | Purity of zinc amalgam, Concentration of HCl, Reaction time and temperature | Efficient reduction without side reactions |

| Grignard Cross-Coupling | Catalyst (e.g., Fe, Pd, Ni complexes), Ligands, Solvent, Temperature, Additives | Increased yield, suppression of homocoupling, tolerance of functional groups |

| Mechanochemical Synthesis | Milling frequency and time, Ball-to-sample ratio, Use of liquid-assisted grinding (LAG) | Shorter reaction times, higher yields, solvent-free conditions |

Chemical Reactivity and Derivatization Pathways of 4 4 Bromobutyl 1,2 Dichlorobenzene

Transformations Involving the Bromine Atom on the Butyl Chain

The primary alkyl bromide of the butyl chain is susceptible to a variety of reactions common to haloalkanes, including nucleophilic substitution and elimination, as well as the formation of organometallic reagents.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur, Carbon-based)

The electron-deficient carbon atom bonded to the bromine is an electrophilic center that readily undergoes attack by nucleophiles. ck12.org This results in the displacement of the bromide ion, which is a good leaving group. youtube.com Such reactions are typically carried out via an S(_N)2 mechanism, which involves a backside attack by the nucleophile. ck12.org

Nitrogen Nucleophiles: Ammonia and amines can react with 4-(4-bromobutyl)-1,2-dichlorobenzene to form primary, secondary, tertiary, or quaternary ammonium salts, depending on the stoichiometry and reaction conditions. youtube.comchemguide.co.uk These reactions are fundamental in the synthesis of various nitrogen-containing compounds. chemistrystudent.com

Oxygen Nucleophiles: Alkoxides and hydroxides serve as potent oxygen-based nucleophiles, leading to the formation of ethers and alcohols, respectively. Similarly, carboxylates can be employed to synthesize esters. youtube.com

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to produce thioethers. These sulfur-containing compounds are valuable intermediates in organic synthesis.

Carbon-based Nucleophiles: Cyanide ions are a useful carbon-based nucleophile for extending the carbon chain by one carbon atom, yielding a nitrile. studymind.co.uk This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Interactive Data Table: Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Reagent Example | Product Class |

| Nitrogen | Ammonia | NH₃ | Primary Amine |

| Oxygen | Hydroxide | NaOH | Alcohol |

| Sulfur | Thiolate | NaSH | Thiol |

| Carbon | Cyanide | KCN | Nitrile |

Elimination Reactions for the Generation of Unsaturated Linkers

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction. This involves the abstraction of a proton from the carbon atom adjacent to the carbon bearing the bromine, leading to the formation of a double bond and the elimination of hydrogen bromide. The product of this reaction would be 4-(but-3-en-1-yl)-1,2-dichlorobenzene. The choice of base and solvent is crucial to favor elimination over the competing nucleophilic substitution reaction.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc) for Subsequent Cross-Coupling

The carbon-bromine bond in the butyl chain can be converted into a carbon-metal bond, generating highly reactive organometallic reagents.

Grignard Reagents: Reaction with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, (4-(1,2-dichlorophenyl)butyl)magnesium bromide. byjus.comlibretexts.orgadichemistry.com These reagents are powerful nucleophiles and strong bases. byjus.com

Organolithium Reagents: Treatment with lithium metal results in the formation of the analogous organolithium reagent. saylor.orgmasterorganicchemistry.comlibretexts.orgnptel.ac.in Organolithium compounds are generally more reactive than their Grignard counterparts. nptel.ac.in

Organozinc Reagents: Organozinc reagents can be prepared by the reaction of the alkyl bromide with activated zinc metal. wikipedia.orgorganic-chemistry.org These reagents are notable for their tolerance of a wider range of functional groups compared to Grignard and organolithium reagents.

The formation of these organometallic species is significant as it reverses the polarity of the terminal carbon atom of the butyl chain from electrophilic to nucleophilic, a concept known as umpolung. adichemistry.com

Catalytic Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

While the Suzuki-Miyaura and Sonogashira reactions traditionally employ aryl or vinyl halides, advancements have enabled the use of alkyl halides in some cross-coupling reactions. nih.govorganic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of the organoboron derivative of the butyl chain with an aryl or vinyl halide. More commonly, the Grignard or organolithium reagent formed from this compound could be transmetalated with a boron compound and then used in a Suzuki-Miyaura coupling.

Sonogashira Coupling: The Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org Recent methods have shown the feasibility of coupling alkyl halides with terminal alkynes using nickel or copper catalysts. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. organic-chemistry.org However, recent developments have demonstrated that palladium-catalyzed Heck reactions can proceed with alkyl bromides, including primary, secondary, and tertiary ones, often under photolytic conditions. acs.orgnih.govrsc.org

Reactivity of the Dichlorobenzene Core

The dichlorobenzene ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms. However, the chlorine atoms are ortho, para-directing due to the electron-donating resonance effect of their lone pairs. The alkyl chain is an activating group and is also ortho, para-directing.

Electrophilic Aromatic Substitution Reactions on the Dichlorinated Ring

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the two chlorine atoms and the butyl group. The two chlorine atoms at positions 1 and 2 direct incoming electrophiles to positions 4 and 5 (para to the C1-Cl and ortho to the C2-Cl, and ortho to the C1-Cl and para to the C2-Cl, respectively). The butyl group at position 4 is an ortho, para-director.

Considering the positions on the ring:

Position 3 is ortho to the butyl group and meta to both chlorine atoms.

Position 5 is ortho to the butyl group and para to the C2-Cl and meta to the C1-Cl.

Position 6 is meta to the butyl group and ortho to the C1-Cl.

The most likely positions for electrophilic attack are positions 3 and 5, which are ortho to the activating butyl group. Steric hindrance may influence the ratio of the resulting isomers.

Interactive Data Table: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product(s) |

| Nitration | NO₂⁺ | 4-(4-Bromobutyl)-1,2-dichloro-5-nitrobenzene and 4-(4-Bromobutyl)-1,2-dichloro-3-nitrobenzene |

| Halogenation | Br⁺ / Cl⁺ | 5-Bromo-4-(4-bromobutyl)-1,2-dichlorobenzene and 3-Bromo-4-(4-bromobutyl)-1,2-dichlorobenzene |

| Friedel-Crafts Acylation | RCO⁺ | 4-(4-Bromobutyl)-5-acyl-1,2-dichlorobenzene and 4-(4-Bromobutyl)-3-acyl-1,2-dichlorobenzene |

Nitration of 1,2-dichlorobenzene (B45396) typically yields a mixture of 1,2-dichloro-4-nitrobenzene and 1,2-dichloro-3-nitrobenzene. wikipedia.orgnih.govgoogle.com Halogenation of chlorobenzene results in a mixture of ortho and para isomers. youtube.com

Palladium-Catalyzed Direct Arylation and Functionalization of Halogenated Aromatic Systems

The derivatization of halogenated aromatic systems through palladium-catalyzed direct arylation represents a significant advancement in carbon-carbon bond formation, offering a more atom-economical alternative to traditional cross-coupling reactions like Suzuki, Stille, or Negishi couplings. nih.gov These methods circumvent the need for pre-functionalized organometallic reagents, instead coupling aryl halides directly with C-H bonds of other (hetero)arenes. nih.gov In the context of this compound, the dichlorobenzene ring presents a viable, albeit challenging, substrate for such transformations.

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in palladium-catalyzed reactions due to the stronger C-Cl bond, which makes oxidative addition, a key step in the catalytic cycle, more difficult. nih.gov However, significant progress has been made in developing highly active catalyst systems capable of activating these less reactive electrophiles. organic-chemistry.org These systems often employ electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition of the aryl chloride to the palladium center. nih.gov

The direct arylation of the dichlorobenzene moiety of this compound would likely require carefully optimized conditions. Typical catalyst systems for the direct arylation of chloroarenes involve a palladium source, such as Pd(OAc)₂, in combination with bulky phosphine ligands. nih.gov The reaction is generally performed in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and at elevated temperatures. nih.gov

| Catalyst Component | Example | Role in Direct Arylation of Aryl Chlorides |

| Palladium Precursor | Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Ligand | n-Butyldiadamantylphosphine (n-BuPAd₂) | Stabilizes the palladium center and facilitates oxidative addition |

| Base | Cs₂CO₃ | Promotes C-H activation of the coupling partner |

| Solvent | Toluene | High-boiling solvent suitable for elevated reaction temperatures |

The regioselectivity of the direct arylation on the 1,2-dichlorobenzene ring would be influenced by both steric and electronic factors. The chlorine atoms are ortho- and meta-directing, while the butyl chain is also ortho-, para-directing. The interplay of these directing effects, along with the steric hindrance imposed by the substituents, would dictate the position of the incoming aryl group.

Selective Functionalization and Orthogonal Reactivity

The presence of two distinct reactive sites in this compound—the primary alkyl bromide of the bromobutyl moiety and the aryl chlorides of the dichlorobenzene ring—allows for selective functionalization and orthogonal reactivity. This dual reactivity enables the stepwise introduction of different functionalities, making it a valuable building block in organic synthesis.

Strategies for Preferential Reaction at the Bromobutyl Moiety

The bromobutyl group is generally more reactive towards nucleophilic substitution and certain cross-coupling reactions compared to the aryl chlorides. This difference in reactivity can be exploited to achieve selective functionalization at the butyl chain. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage in oxidative addition steps of cross-coupling reactions. famacy.com

For instance, in a Suzuki-Miyaura cross-coupling reaction, it is possible to selectively couple an organoboron reagent at the bromobutyl position while leaving the dichlorobenzene ring intact. This would typically involve using a palladium catalyst system that is effective for alkyl-aryl couplings but less so for aryl chloride couplings under the chosen reaction conditions. Milder conditions, such as lower temperatures, might favor the reaction at the more reactive C-Br bond.

Nickel-catalyzed reductive cross-coupling reactions have also been shown to be effective for coupling alkyl halides with aryl halides. acs.org By carefully selecting the catalyst and reaction conditions, it is conceivable to favor the coupling at the bromobutyl position.

Spectroscopic and Structural Elucidation of 4 4 Bromobutyl 1,2 Dichlorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a definitive structural assignment of 4-(4-Bromobutyl)-1,2-dichlorobenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the dichlorobenzene ring and the aliphatic protons of the bromobutyl chain.

The aromatic region would likely display a complex splitting pattern due to the three adjacent protons on the substituted benzene (B151609) ring. Specifically, one would anticipate:

A doublet for the proton at the C5 position.

A doublet of doublets for the proton at the C6 position.

A doublet for the proton at the C3 position.

The chemical shifts of these aromatic protons would be influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating nature of the alkyl group.

The aliphatic region is expected to show four distinct signals corresponding to the four methylene (B1212753) (-CH₂-) groups of the butyl chain. These signals would likely appear as multiplets due to spin-spin coupling with adjacent methylene groups. The methylene group attached to the bromine atom would be the most deshielded and is expected to appear at the highest chemical shift among the aliphatic protons.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.5 | m |

| -CH₂-Ar | 2.6 - 2.8 | t |

| -CH₂-CH₂-Ar | 1.7 - 1.9 | m |

| -CH₂-CH₂Br | 1.9 - 2.1 | m |

Note: This is a predictive table. Actual chemical shifts and multiplicities may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, a total of ten distinct carbon signals are anticipated: six for the aromatic ring and four for the butyl chain.

The aromatic carbon signals will appear in the downfield region of the spectrum (typically 120-140 ppm). The carbons directly bonded to the chlorine atoms (C1 and C2) are expected to be the most deshielded. The aliphatic carbon signals will be found in the upfield region (typically 20-40 ppm), with the carbon attached to the bromine atom appearing at a higher chemical shift due to the halogen's electronegativity.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Cl | 130 - 135 |

| C-H (aromatic) | 125 - 130 |

| C-C (aromatic) | 135 - 145 |

| -CH₂-Ar | 34 - 36 |

| -CH₂-CH₂-Ar | 30 - 32 |

| -CH₂-CH₂Br | 32 - 34 |

Note: This is a predictive table. Actual chemical shifts may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the butyl chain, cross-peaks would be observed between adjacent methylene groups. In the aromatic region, correlations between the neighboring aromatic protons would help in assigning their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals of the protonated carbons in both the aromatic and aliphatic parts of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC would be vital in establishing the connection between the butyl chain and the dichlorobenzene ring by showing a correlation between the benzylic protons of the butyl chain and the aromatic carbons.

Vibrational Spectroscopy for Molecular Fingerprinting

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching and bending vibrations. The presence of the C-Cl and C-Br bonds would also give rise to specific absorption bands in the fingerprint region.

Predicted FTIR Data for this compound:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aliphatic C-H Bend | 1470 - 1370 |

| C-Cl Stretch | 800 - 600 |

Note: This is a predictive table. Actual absorption bands may vary in position and intensity.

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations of the benzene ring are often more intense in the Raman spectrum. The C-Cl and C-Br stretching vibrations would also be observable. Raman spectroscopy can be particularly useful for identifying the substitution pattern on the benzene ring.

The combination of these spectroscopic techniques would allow for a comprehensive and unambiguous structural elucidation of this compound and its derivatives, providing a detailed picture of its molecular architecture.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound. Unlike nominal mass spectrometry, HRMS can measure mass with extremely high accuracy (typically to within 5 ppm), which allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound (C₁₀H₁₁BrCl₂), HRMS would be used to verify its elemental composition. The presence of bromine and chlorine atoms creates a distinctive isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl). The theoretical exact masses for the most abundant isotopic combinations of the molecular ion [M]⁺ would be calculated and compared against the experimental data. The close agreement between the measured and calculated exact mass provides definitive confirmation of the molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for the Molecular Ion of this compound This table illustrates the expected data from an HRMS analysis. The values are theoretical calculations.

| Isotopic Composition | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

| C₁₀H₁₁⁷⁹Br³⁵Cl₂ | 295.9261 | 100.0 |

| C₁₀H₁₁⁸¹Br³⁵Cl₂ | 297.9241 | 97.9 |

| C₁₀H₁₁⁷⁹Br³⁵Cl³⁷Cl | 297.9232 | 65.0 |

| C₁₀H₁₁⁸¹Br³⁵Cl³⁷Cl | 299.9212 | 63.6 |

| C₁₀H₁₁⁷⁹Br³⁷Cl₂ | 299.9202 | 10.6 |

| C₁₀H₁₁⁸¹Br³⁷Cl₂ | 301.9182 | 10.3 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an indispensable tool for assessing the purity of volatile and semi-volatile compounds like this compound and identifying potential impurities.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which generates a mass spectrum for each. The retention time from the GC provides one level of identification, while the mass spectrum provides another.

The mass spectrum generated under electron ionization (EI) conditions would show a molecular ion peak corresponding to the compound's molecular weight, along with a series of fragment ions. The fragmentation pattern is a reproducible fingerprint that aids in structural elucidation. For this compound, expected fragmentation would involve the cleavage of the butyl chain and the loss of bromine or chlorine atoms. Common fragments might include the tropylium-like ion from the dichlorobenzyl moiety (m/z 159) and fragments resulting from the loss of the bromobutyl side chain.

Table 2: Expected Key Mass Fragments in the GC-MS (EI) Spectrum of this compound This table presents a hypothetical fragmentation pattern based on the compound's structure.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Identity |

| 296/298/300 | [C₁₀H₁₁BrCl₂]⁺ (Molecular Ion) |

| 217/219/221 | [M - Br]⁺ |

| 161/163 | [M - C₄H₈Br]⁺ (Dichlorobenzyl cation) |

| 135 | [C₄H₈Br]⁺ (Bromobutyl cation) |

| 125 | [C₆H₃Cl₂]⁺ |

X-ray Crystallography for Definitive Solid-State Structural Characterization

Should this compound be a crystalline solid at a suitable temperature, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and intermolecular interactions.

The process involves growing a high-quality single crystal of the compound and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis would confirm the substitution pattern on the benzene ring (positions 1, 2, and 4) and the conformation of the bromobutyl side chain in the solid state. While no published crystal structure for this specific compound is currently available, this method remains the gold standard for unambiguous structural proof of crystalline materials.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is fundamental to the separation, purification, and analytical assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating components of a mixture in a liquid mobile phase through a solid stationary phase. For a non-volatile or thermally sensitive compound, HPLC is often preferred over GC.

For analytical purposes, a reversed-phase HPLC method would likely be employed for this compound. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The compound would be detected as it elutes from the column, typically using a UV detector set to a wavelength where the dichlorobenzene ring absorbs strongly (e.g., ~280-290 nm). The retention time and peak purity, often assessed with a photodiode array (PDA) detector, would be used to identify and quantify the compound.

Preparative HPLC uses the same principles but on a larger scale to purify significant quantities of the compound from reaction mixtures or impurities.

Table 3: Hypothetical HPLC Method Parameters for Analysis of this compound This table outlines a typical set of starting conditions for an HPLC analysis.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic; 85% Acetonitrile, 15% Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 285 nm |

| Injection Volume | 10 µL |

The this compound molecule is a potential monomer for synthesizing polymers, for instance, through reactions that displace the bromine atom to form a polymer backbone. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for characterizing the molecular weight distribution of such resulting polymers.

SEC separates polymer molecules based on their hydrodynamic volume in solution. paint.org A solution of the polymer is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute first, while smaller chains penetrate the pores to varying degrees and elute later. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution (including the number-average molecular weight, Mn, weight-average molecular weight, Mw, and polydispersity index, PDI) of the unknown polymer can be determined. This information is crucial for understanding the polymer's physical and mechanical properties. researchgate.netnih.govdoaj.org

Computational Chemistry and Theoretical Investigations of 4 4 Bromobutyl 1,2 Dichlorobenzene

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Theoretical studies are essential for elucidating the fundamental characteristics of a molecule. Typically, this involves the use of various computational methods to determine the most stable arrangement of atoms (ground state geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and energetic properties of molecules. For 4-(4-bromobutyl)-1,2-dichlorobenzene, DFT calculations would be instrumental in determining key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, these calculations would provide insights into the molecule's stability and thermodynamic properties. However, there are no specific DFT studies in the available literature that focus on this compound to provide this data.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for characterizing the electronic structure of molecules. These methods could be employed to precisely calculate properties such as molecular orbital energies, ionization potential, and electron affinity for this compound. Such data would be crucial for understanding its chemical reactivity and spectroscopic behavior. To date, no specific ab initio studies have been published for this compound.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and non-covalent interactions. It allows for the investigation of charge distribution, hybridization, and delocalization of electron density within a molecule. For this compound, NBO analysis could reveal important details about intramolecular charge transfer and the nature of the interactions between the dichlorobenzene ring and the bromobutyl chain. Regrettably, no NBO analysis specific to this molecule has been reported.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is also a key tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.

Identification and Characterization of Transition States

For any chemical transformation involving this compound, the identification and characterization of transition states are paramount to understanding the reaction kinetics and mechanism. Computational methods can be used to locate these high-energy structures and calculate their properties, such as activation energies. This information is critical for predicting reaction rates and outcomes. There is currently no published research that computationally identifies or characterizes transition states in reactions involving this compound.

Reaction Coordinate Analysis for Key Transformations

Reaction coordinate analysis provides a detailed view of the energetic profile of a reaction as it progresses from reactants to products. This analysis helps to understand the sequence of bond-breaking and bond-forming events. For key transformations of this compound, such as nucleophilic substitution at the butyl chain or reactions involving the aromatic ring, this type of analysis would be highly informative. However, no such computational studies are currently available in the scientific literature.

Prediction of Spectroscopic Parameters from First Principles

Detailed first-principles predictions for the spectroscopic parameters of this compound are not available in the reviewed scientific literature.

No published data from quantum chemical simulations of the ¹H or ¹³C NMR chemical shifts for this compound could be located.

There are no available computational studies detailing the calculated vibrational frequencies for the infrared (IR) and Raman spectra of this compound.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

A search for molecular dynamics (MD) simulation studies focused on this compound did not yield any specific research. Consequently, there is no available data on its conformational landscape or dynamic behavior derived from this method.

Investigation of Non-Linear Optical (NLO) Properties

No theoretical or experimental investigations into the non-linear optical (NLO) properties, such as polarizability or hyperpolarizability, of this compound have been reported in the accessible scientific literature.

Applications of 4 4 Bromobutyl 1,2 Dichlorobenzene As a Chemical Intermediate in Advanced Synthesis

Precursor in the Synthesis of Complex Pharmaceutical Scaffolds

The dichlorophenylpiperazine moiety is a key structural feature in a number of centrally acting pharmaceuticals, particularly atypical antipsychotics. The synthesis of these complex scaffolds often involves the alkylation of a piperazine (B1678402) derivative. In this context, the structural components of 4-(4-bromobutyl)-1,2-dichlorobenzene are highly relevant.

One of the most significant applications of the broader class of dichlorophenylpiperazine compounds is in the synthesis of cariprazine, an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder. newdrugapprovals.orgnih.govgoogle.com Cariprazine is a potent dopamine (B1211576) D3/D2 receptor partial agonist with high selectivity for the D3 receptor. google.com Its structure contains a 2,3-dichlorophenylpiperazine group connected to a larger molecular framework. nih.gov

The synthesis of such molecules often involves the reaction of 1-(2,3-dichlorophenyl)piperazine (B491241) with a suitable alkylating agent. The compound 1-(4-bromobutyl)-4-(2,3-dichlorophenyl)piperazine (B13786504) is a direct precursor in some synthetic routes, where the bromobutyl group provides a reactive site for further elaboration of the molecule. smolecule.comnih.govnih.govpharmaffiliates.comncats.io This key intermediate is synthesized by reacting 1-(2,3-dichlorophenyl)piperazine with a 4-bromobutyl halide in the presence of a base. smolecule.com The four-carbon butyl chain is considered optimal for balancing lipophilicity and permeability across the blood-brain barrier, a critical factor for drugs targeting the central nervous system. smolecule.com

While direct citation of this compound in these specific syntheses is not prominent, its role as a precursor to the essential dichlorophenylbutyl moiety is chemically logical and established through the synthesis of related intermediates.

Table 1: Key Intermediates in Pharmaceutical Synthesis

| Compound Name | CAS Number | Molecular Formula | Application |

| 1-(4-Bromobutyl)-4-(2,3-dichlorophenyl)piperazine | 874661-64-0 | C₁₄H₁₉BrCl₂N₂ | Intermediate for Cariprazine and other CNS drugs |

| Cariprazine | 839712-12-8 | C₂₁H₃₂Cl₂N₄O | Atypical antipsychotic |

| 1-(2,3-Dichlorophenyl)piperazine | N/A | C₁₀H₁₂Cl₂N₂ | Precursor for arylpiperazine drugs |

Building Block for the Development of Agrochemicals (e.g., Herbicides, Insecticides)

The dichlorobenzene component of this compound is a common structural motif in a variety of agrochemicals. While specific data on the direct application of the full compound is limited, the utility of its core structure, 4-bromo-1,2-dichlorobenzene, is well-documented as an important intermediate in the agrochemical industry.

A notable application is in the production of 3,4-dichloroaniline (B118046) (3,4-DCA). 4-Bromo-1,2-dichlorobenzene serves as a key raw material for synthesizing 3,4-DCA, which is a widely used intermediate in the manufacturing of several herbicides, including propanil (B472794) (Stam F-34), diuron, and swep. google.com The presence of the chlorine atoms on the benzene (B151609) ring is crucial for the herbicidal activity of the final products.

Given this precedent, this compound can be considered a valuable building block for creating more complex agrochemicals. The bromobutyl chain offers a reactive handle to attach the dichlorophenyl group to other molecular scaffolds, potentially leading to the development of new herbicides and insecticides with tailored properties.

Monomer and Intermediate in Material Science and Polymer Chemistry

The unique combination of a reactive alkyl halide and an aromatic core makes this compound a candidate for applications in polymer science, both as a monomer for specialty polymers and as an intermediate for functionalizing polymer systems.

The dichlorobenzene unit can be incorporated into polymer backbones to enhance thermal stability and chemical resistance due to the inherent stability of the aromatic ring and the carbon-chlorine bonds. The bromobutyl group can serve as a polymerization site, for example, in polycondensation reactions, to form polyesters or polyethers containing the dichlorophenyl moiety.

Conjugated polymers are a class of materials with alternating single and double bonds that exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics such as transistors and sensors. mdpi.com The electronic properties of these polymers can be tuned by incorporating different aromatic units into the polymer backbone. mdpi.comrsc.orgresearchgate.net

The 1,2-dichlorobenzene (B45396) unit of this compound can be integrated into conjugated polymer chains to modify their electronic characteristics. The electron-withdrawing nature of the chlorine atoms can influence the polymer's energy levels (HOMO/LUMO) and, consequently, its performance in electronic devices. The bromobutyl group can be used to link this unit into the polymer structure, either through direct polymerization or by post-polymerization functionalization.

Synthesis of Specialty Fine Chemicals and Research Reagents

Beyond large-scale industrial applications, this compound is a useful intermediate for the synthesis of a variety of specialty chemicals and reagents for research purposes.

The dichlorobenzene structure is a precursor in the synthesis of certain dyes. For instance, 3,4-dichloroaniline, derived from 4-bromo-1,2-dichlorobenzene, is used in the production of azoic dyes. google.com The this compound molecule could be used to introduce the dichlorophenylbutyl group into dye structures, potentially modifying their color, solubility, or binding properties to fabrics.

Preparation of N-Arylated Sultams and Related Heterocycles

N-arylated sultams, a class of cyclic sulfonamides, are significant pharmacophores in medicinal chemistry. beilstein-journals.org The synthesis of these compounds can be achieved through various methods, including the N-alkylation of a pre-existing sultam ring with a suitable alkylating agent. This compound is an ideal reagent for this purpose, enabling the introduction of the 4-(3,4-dichlorophenyl)butyl group onto the nitrogen atom of the sultam.

A prominent example of a sultam used in such synthetic routes is 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin (B28170). researchgate.netwikipedia.org The acidic proton on the nitrogen of the saccharin ring can be removed by a base to form a nucleophilic anion. This anion readily reacts with an alkyl halide, such as this compound, in a classic nucleophilic substitution reaction. nih.gov This process, analogous to the Gabriel synthesis, results in the formation of a disubstituted amine derivative. wikipedia.org

The general reaction involves treating sodium saccharin with this compound in a suitable polar aprotic solvent like dimethylformamide (DMF). The bromide acts as a good leaving group, facilitating the formation of a new carbon-nitrogen bond.

Reaction Scheme: N-Alkylation of Saccharin

This image is a placeholder illustrating the described chemical reaction.

This methodology provides a direct and efficient route to novel N-substituted saccharin derivatives, which are of interest for developing new bioactive compounds. nih.gov

Table 1: Synthesis of N-(4-(3,4-dichlorophenyl)butyl)saccharin

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Sodium Saccharin | This compound | N-(4-(3,4-dichlorophenyl)butyl)saccharin | Nucleophilic Substitution |

Formation of Ester Derivatives for Modified Functionality

The transformation of alkyl halides into esters is a fundamental reaction in organic synthesis, allowing for the modification of a molecule's functionality and physicochemical properties, such as solubility and reactivity. This compound can be readily converted into various ester derivatives through nucleophilic substitution, where the bromide ion is displaced by a carboxylate nucleophile.

This esterification is typically carried out by reacting the bromoalkane with a salt of a carboxylic acid, such as sodium acetate (B1210297) or sodium benzoate. The reaction proceeds efficiently in a polar aprotic solvent, which solvates the cation of the salt while leaving the carboxylate anion free to act as a nucleophile.

For instance, the reaction of this compound with sodium acetate yields 4-(3,4-dichlorophenyl)butyl acetate. This transformation effectively replaces the reactive bromo group with a more stable acetate ester functionality, which can be useful for subsequent synthetic steps or for modifying the biological activity of a parent compound.

Reaction Scheme: Synthesis of 4-(3,4-dichlorophenyl)butyl acetate

This image is a placeholder illustrating the described chemical reaction.

The kinetics of such esterification reactions have been studied, highlighting the influence of factors like temperature and catalyst choice on the reaction rate. scielo.org.co

Table 2: Example Esterification Reaction

| Alkyl Halide | Carboxylate Salt | Product | Solvent |

| This compound | Sodium Acetate | 4-(3,4-dichlorophenyl)butyl acetate | DMF |

| This compound | Sodium Benzoate | 4-(3,4-dichlorophenyl)butyl benzoate | DMSO |

Design and Synthesis of Novel Functional Molecules (e.g., Triazole Derivatives, Tetrazole Derivatives)

The 3,4-dichlorophenylbutyl moiety can be incorporated into various heterocyclic systems to create novel functional molecules with potential applications in medicinal chemistry and materials science. Triazoles and tetrazoles are particularly important heterocyclic scaffolds due to their wide range of biological activities. mdpi.comeurekaselect.com

Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives often utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comnih.gov This reaction involves the coupling of an azide (B81097) with a terminal alkyne. This compound can serve as the precursor to the required azide component.

The synthesis begins with the conversion of the bromo group to an azide group via nucleophilic substitution with sodium azide (NaN₃). The resulting intermediate, 4-(4-azidobutyl)-1,2-dichlorobenzene, can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield 1,4-disubstituted 1,2,3-triazoles. uobaghdad.edu.iq One-pot procedures that start from the alkyl halide, sodium azide, and the alkyne have also been developed, avoiding the need to isolate the potentially hazardous organic azide. rsc.orgresearchgate.net

Tetrazole Derivatives

Tetrazole derivatives can be synthesized using this compound primarily through the alkylation of a pre-formed tetrazole ring. researchgate.net In this method, the nitrogen of a 5-substituted-1H-tetrazole acts as a nucleophile, displacing the bromide from the dichlorophenylbutyl chain. This reaction typically occurs in the presence of a base and can lead to a mixture of N-1 and N-2 alkylated regioisomers, whose ratio can be influenced by reaction conditions and the nature of the substituent at the C-5 position. mdpi.comrsc.org This approach is a common and straightforward method for producing 1,5- and 2,5-disubstituted tetrazoles. researchgate.net

Table 3: Synthesis of Heterocyclic Derivatives

| Target Heterocycle | Key Intermediate from Starting Material | Subsequent Reaction |

| 1,2,3-Triazole | 4-(4-Azidobutyl)-1,2-dichlorobenzene | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Tetrazole | This compound | N-Alkylation of a 5-substituted tetrazole ring |

Conclusion and Future Research Directions

Summary of Current Academic Research Advancements

Direct academic research on 4-(4-bromobutyl)-1,2-dichlorobenzene is notably limited in publicly accessible literature. However, the existing body of knowledge on related dichlorobenzene and alkyl halide derivatives allows for a preliminary assessment of its chemical profile. Research on similar structures, such as 1-(4-bromobutyl)-4-(2,3-dichlorophenyl)piperazine (B13786504), highlights the utility of the bromobutyl group in synthetic modifications, particularly in the realm of medicinal chemistry for the development of therapeutic agents. smolecule.com Studies on halogenated benzenes are extensive, with a focus on their use as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. nih.gov The presence of both chloro and bromo substituents on the benzene (B151609) ring, along with an alkyl halide chain, suggests a versatile platform for further chemical transformations.

Emerging Challenges and Opportunities in Synthetic Methodology

The synthesis of this compound is not explicitly detailed in readily available literature, presenting both a challenge and an opportunity for synthetic chemists. Plausible synthetic routes can be extrapolated from established organic chemistry reactions.

One potential pathway involves a Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with succinic anhydride. This reaction would introduce a four-carbon chain onto the benzene ring. organic-chemistry.orgstackexchange.com The resulting keto-acid could then undergo reduction, for instance, via a Clemmensen or Wolff-Kishner reduction, to yield the corresponding butanoic acid derivative. Subsequent conversion of the carboxylic acid to an alcohol, followed by bromination, would yield the target compound. Challenges in this route include controlling the regioselectivity of the initial acylation and potential side reactions during the reduction and bromination steps.

Another approach could be a palladium-catalyzed cross-coupling reaction , such as a Suzuki coupling. nih.gov This would involve the reaction of a dihalobenzene derivative, for example, 1,2-dichloro-4-iodobenzene, with a suitable organoboron reagent like (4-bromobutyl)boronic acid. The success of this method would depend on the selective reactivity of the different carbon-halogen bonds. Generally, the carbon-iodine bond is more reactive in such couplings than carbon-chlorine bonds. nih.gov

A third possibility is the use of a Grignard reaction . doubtnut.comvedantu.com Starting with 1,2-dichloro-4-iodobenzene, a Grignard reagent could be formed, which would then react with 1,4-dibromobutane. Controlling the stoichiometry and reaction conditions would be crucial to avoid the formation of byproducts.

| Synthetic Route | Key Reactants | Potential Challenges |

| Friedel-Crafts Acylation | 1,2-dichlorobenzene, Succinic anhydride | Regioselectivity, side reactions during reduction and bromination |

| Suzuki Coupling | 1,2-dichloro-4-iodobenzene, (4-bromobutyl)boronic acid | Selective reactivity of C-I vs. C-Cl bonds |

| Grignard Reaction | 1,2-dichloro-4-iodobenzene, 1,4-dibromobutane | Control of stoichiometry, byproduct formation |

Exploration of Untapped Reactivity Profiles

The reactivity of this compound is dictated by its distinct functional groups: the dichlorinated aromatic ring and the primary alkyl bromide. The bromobutyl chain is susceptible to nucleophilic substitution reactions . ncert.nic.in Amines, for instance, can displace the bromide to form the corresponding substituted amines, a common strategy in the synthesis of pharmacologically active molecules. smolecule.comncert.nic.in

The dichlorobenzene moiety is generally less reactive towards nucleophilic aromatic substitution due to the deactivating nature of the chlorine atoms. However, under forcing conditions, these reactions can occur. The aromatic ring can also undergo electrophilic aromatic substitution , although the chlorine atoms are deactivating and ortho-, para-directing. The existing substitution pattern will influence the position of any new substituents.

The presence of multiple halogen atoms also opens the door for various cross-coupling reactions , allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The differential reactivity of the C-Br versus C-Cl bonds could be exploited for selective functionalization. libretexts.org

Potential for Integration into Multifunctional Material Design

The unique combination of a rigid, halogenated aromatic core and a flexible alkyl halide chain makes this compound an interesting candidate for materials science. The dichlorobenzene unit can impart thermal stability and chemical resistance, properties that are valuable in the development of specialty polymers and coatings. nih.gov

The bromobutyl group serves as a reactive handle for polymerization or for grafting onto existing polymer backbones. This could lead to the creation of functional polymers with tailored properties, such as flame retardancy (due to the high halogen content) or specific optical or electronic characteristics. The ability to further functionalize the molecule at the bromine position allows for the design of materials with tunable properties.

Synergistic Integration of Experimental and Computational Approaches for Predictive Research

Given the current lack of extensive experimental data, computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations can be employed to determine its molecular geometry, electronic structure, and spectroscopic properties. researchgate.netresearchgate.net

Computational studies can also provide insights into its reactivity. For example, calculating the molecular electrostatic potential can help predict sites susceptible to electrophilic or nucleophilic attack. Frontier molecular orbital analysis (HOMO-LUMO) can shed light on its chemical reactivity and kinetic stability. researchgate.net Furthermore, computational modeling can be used to simulate its behavior in different environments and to predict its potential for interaction with other molecules, which is crucial for designing new materials or biologically active compounds. researchgate.net The synergy between these computational predictions and targeted experimental work will be essential to unlock the full potential of this intriguing molecule.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Bromobutyl)-1,2-dichlorobenzene, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis of brominated chlorobenzenes often involves nucleophilic substitution or coupling reactions. For this compound, a plausible route is alkylation of 1,2-dichlorobenzene with 1,4-dibromobutane under Friedel-Crafts conditions (AlCl₃ catalyst) . Optimization includes:

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates.

- Temperature control : Moderate heating (60–80°C) balances reactivity and side-product formation.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield. Monitor reaction progress using GC-MS to identify intermediates .

Q. Which analytical techniques are suitable for characterizing this compound in environmental samples?

- Methodological Answer :

- GC-MS : Ideal for volatile/semi-volatile compounds. Use EPA Method 8260B for extraction (purge-and-trap or solid-phase microextraction) and quantification with internal standards (e.g., 1,4-dichlorobenzene-d₄) .

- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on coupling patterns for the bromobutyl chain (δ ~3.4–3.6 ppm for CH₂Br) .

- HPLC-UV/Vis : For non-volatile degradation products; pair with C18 columns and acetonitrile/water mobile phases.

Advanced Research Questions

Q. How does the bromobutyl substituent influence the anaerobic degradation pathways of 1,2-dichlorobenzene derivatives?

- Methodological Answer : Anaerobic degradation of chlorobenzenes often involves reductive dechlorination. For this compound, hypothesize:

- Step 1 : Microbial cleavage of the bromobutyl chain via hydrolytic debromination (e.g., by Rhodobacter sphaeroides under phototrophic conditions ).

- Step 2 : Subsequent dechlorination to chlorobenzene or benzene derivatives.

Experimental design: - Use anaerobic batch reactors with peat soil inoculum.

- Monitor degradation products via GC-MS and compare with 1,2-dichlorobenzene controls.

- Assess enzyme activity (e.g., dehalogenases) via spectrophotometric assays.

Q. What experimental approaches quantify the sorption kinetics of this compound in organic-rich soils?

- Methodological Answer : Adapt batch sorption/desorption methodologies from 1,2-dichlorobenzene studies :

- Soil preparation : Use peat soil (high organic content) sieved to <2 mm.

- Contact time : Vary durations (2–99 days) to assess equilibrium.

- Modeling : Apply a distributed rate parameter model to fit data. For example:

| Contact Time (days) | Desorption Rate (day⁻¹) | Irreversible Fraction (%) |

|---|---|---|

| 2 | 0.15 ± 0.02 | 12 ± 3 |

| 7 | 0.08 ± 0.01 | 18 ± 2 |

Q. How do structural modifications (e.g., bromoalkyl chains) alter the environmental mobility of chlorobenzene derivatives?

- Methodological Answer : Compare log Koc values:

- 1,2-Dichlorobenzene: log Koc = 3.7–4.3 .

- This compound: Predicted log Koc ≈ 4.5–5.0 (higher hydrophobicity due to the alkyl chain).

Experimental validation: - Conduct column leaching studies with varying soil organic matter (SOM) content.

- Measure breakthrough curves using HPLC-UV.

Implication : Increased SOM binding reduces groundwater contamination risk but enhances persistence in sediments.

Q. What contradictions exist in toxicological data for halogenated aromatics, and how can they be resolved?

- Methodological Answer :

- Contradiction : 1,2-Dichlorobenzene is classified as non-carcinogenic (Group 3) , but brominated analogs may exhibit novel toxicity.

- Resolution strategies :

- In vitro assays : Test mutagenicity (Ames test) with Salmonella strains TA98/TA100.

- In vivo studies : Conduct subchronic exposure trials (90-day rodent model) focusing on hepatic/renal endpoints.

- Computational modeling : Use QSAR to predict metabolite toxicity (e.g., bromobutyl epoxides).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.